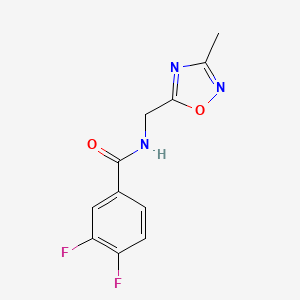
3,4-difluoro-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-difluoro-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide is a synthetic organic compound that features a benzamide core substituted with difluoro groups and an oxadiazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Difluoro Groups: Fluorination reactions, often using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents, are employed to introduce the difluoro groups onto the benzamide core.
Coupling Reactions: The final step involves coupling the oxadiazole moiety with the difluorobenzamide under conditions that facilitate the formation of the desired amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
化学反応の分析
Types of Reactions
3,4-difluoro-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
科学的研究の応用
3,4-difluoro-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing inhibitors or modulators of specific biological targets.
Materials Science: Its fluorinated structure could impart desirable properties such as increased thermal stability and resistance to degradation, making it useful in the development of advanced materials.
Biological Studies: The compound can be used in studies to understand its interactions with biological molecules and its potential effects on cellular processes.
作用機序
The mechanism by which 3,4-difluoro-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide exerts its effects involves its interaction with specific molecular targets. The difluoro groups and the oxadiazole moiety can interact with enzymes or receptors, potentially inhibiting their activity or altering their function.
生物活性
3,4-difluoro-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide is a compound that has garnered attention due to its potential biological activities. The presence of the difluoro group and the oxadiazole moiety suggests a variety of interactions with biological targets, which may lead to therapeutic applications in areas such as oncology and infectious diseases.
The molecular formula of this compound is C12H11F2N3O, with a molecular weight of approximately 251.24 g/mol. The compound features a benzamide core substituted with a difluoro group and an oxadiazole derivative, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₁F₂N₃O |
| Molecular Weight | 251.24 g/mol |
| Structure | Structure |
| CAS Number | 1775549-06-8 |
The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets, including enzymes and receptors. The difluoro groups and the oxadiazole moiety may facilitate binding to these targets, potentially inhibiting their activity or altering their function. This mechanism is critical for understanding its therapeutic effects.
Biological Activities
Research has shown that derivatives of 1,2,4-oxadiazoles exhibit a wide range of biological activities:
- Anticancer Activity : Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. For instance:
- Antimicrobial Activity : The compound's structure suggests potential antimicrobial properties. Studies indicate that oxadiazole derivatives can exhibit significant activity against both Gram-positive and Gram-negative bacteria .
- Inhibition of Enzymes : The oxadiazole ring has been linked to inhibitory effects on various enzymes such as:
Case Studies
Several studies have focused on the biological activity of oxadiazole derivatives:
- Study on Anticancer Activity : A derivative similar to the target compound was evaluated against a panel of human tumor cell lines. It exhibited selective cytotoxicity with IC50 values as low as 1.143μM against renal cancer cells .
- Antimicrobial Efficacy Study : In vitro studies indicated that certain oxadiazole derivatives displayed enhanced antimicrobial efficacy against methicillin-resistant Staphylococcus aureus (MRSA), outperforming their non-substituted counterparts .
特性
IUPAC Name |
3,4-difluoro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2N3O2/c1-6-15-10(18-16-6)5-14-11(17)7-2-3-8(12)9(13)4-7/h2-4H,5H2,1H3,(H,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRKAXXNXVBXRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2=CC(=C(C=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














